ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 4-fluoroaniline with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including analytical testing and process monitoring, are implemented to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving quinoline-based structures.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of materials with unique properties, such as fluorescent dyes and catalysts.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other similar compounds, such as:
4-Fluoroaniline: A precursor used in the synthesis of various quinoline derivatives.
Gefitinib: A quinoline-based anticancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core and exhibit broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-fluoroanilino)-8-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)16-11-21-17-12(2)5-4-6-15(17)18(16)22-14-9-7-13(20)8-10-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURPEIWGYQPODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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